REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][N:7]=[C:6](OC)[CH:5]=1)[CH3:2].O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:6]1[CH:5]=[C:4]([NH:3][CH2:1][CH3:2])[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][N:7]=1
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=CC(=NC=C1[N+](=O)[O-])OC
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
carefully quenched with sat. K2CO3
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an orange oil which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C(=C1)NCC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |